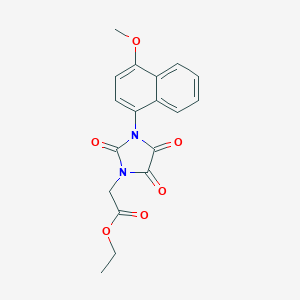
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester, also known as MT-3995, is a chemical compound that belongs to the class of imidazolidine-2,4,5-triones. It has been the focus of scientific research due to its potential application in various fields, including medicine, agriculture, and industry.
Mechanism Of Action
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester exerts its effects through various mechanisms of action. In the brain, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester increases the levels of acetylcholine in the brain, which can improve cognitive function.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have antioxidant properties, which can protect cells from oxidative damage. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which can contribute to various diseases, including cancer and cardiovascular disease.
Biochemical And Physiological Effects
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory effects, which can reduce inflammation and pain.
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has also been shown to have a positive effect on plant growth and yield. It has been shown to increase the activity of various enzymes involved in plant growth and development, including peroxidase, catalase, and superoxide dismutase.
Advantages And Limitations For Lab Experiments
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation.
However, there are also limitations to using 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester in lab experiments. It is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester. In medicine, further studies are needed to determine its potential use in the treatment of neurological disorders and its potential side effects. In agriculture, further studies are needed to determine its optimal dosage and application methods for various crops. In industry, further studies are needed to determine its potential use as a catalyst in various chemical reactions and to optimize its catalytic activity.
Conclusion
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester is a chemical compound that has been the focus of scientific research due to its potential application in various fields. It can be synthesized through a multi-step process and has been studied for its potential use in medicine, agriculture, and industry. It exerts its effects through various mechanisms of action, including inhibition of acetylcholinesterase and antioxidant properties. It has several advantages for lab experiments, but also has limitations. Further research is needed to determine its potential use and optimize its properties in various fields.
Synthesis Methods
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester can be synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthaldehyde with ethyl acetoacetate to form 4-methoxy-1-(ethoxycarbonyl)-2-naphthalenol. The resulting compound is then reacted with hydrazine hydrate to form 2-(4-methoxy-1-naphthyl) hydrazinecarboxylic acid, which is further reacted with triphosgene to form 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester.
Scientific Research Applications
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been the focus of scientific research due to its potential application in various fields. In medicine, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential anti-inflammatory and antioxidant properties.
In agriculture, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of various crops, including rice, wheat, and maize.
In industry, 1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester has been studied for its potential use as a catalyst in various chemical reactions. It has been shown to catalyze the synthesis of various organic compounds, including benzimidazoles and imidazoles.
properties
CAS RN |
101564-81-2 |
|---|---|
Product Name |
1-Imidazolidineacetic acid, 3-(4-methoxy-1-naphthyl)-2,4,5-trioxo-, ethyl ester |
Molecular Formula |
C18H16N2O6 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
ethyl 2-[3-(4-methoxynaphthalen-1-yl)-2,4,5-trioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C18H16N2O6/c1-3-26-15(21)10-19-16(22)17(23)20(18(19)24)13-8-9-14(25-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3 |
InChI Key |
QLYJIGRAKDGNNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)C2=CC=C(C3=CC=CC=C32)OC |
Other CAS RN |
101564-81-2 |
synonyms |
1-(Carboethoxymethyl)-3-(4-methoxy-1-naphthyl)-parabanic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)

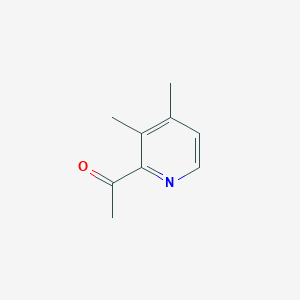

![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
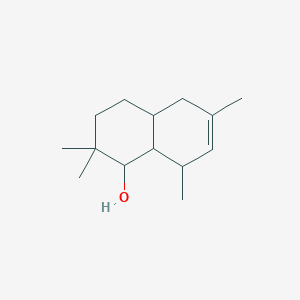

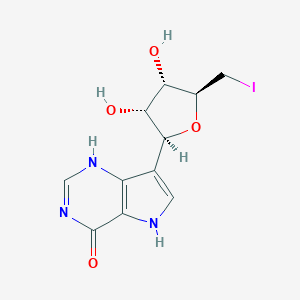

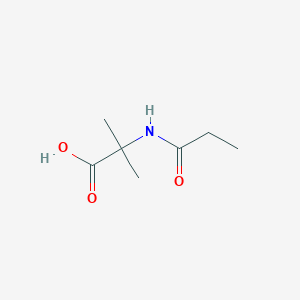
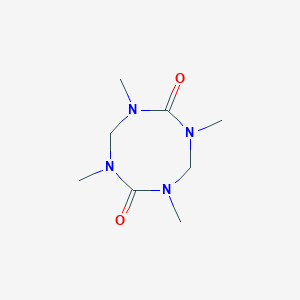
![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
